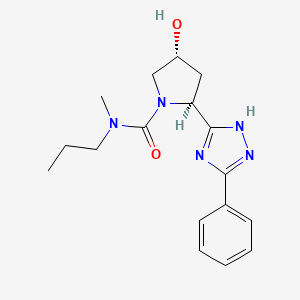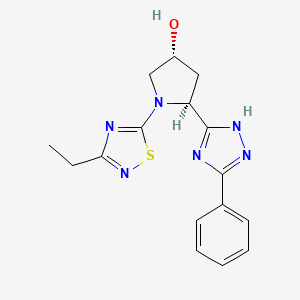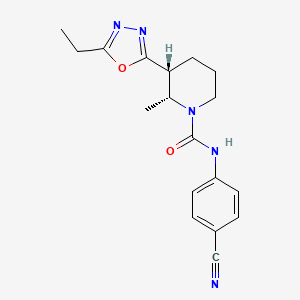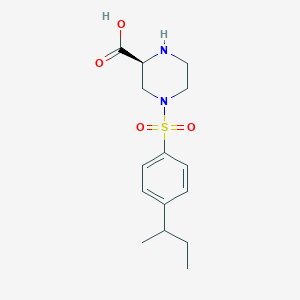![molecular formula C13H22N4O4 B7354608 1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea](/img/structure/B7354608.png)
1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea is a chemical compound with potential applications in scientific research. It is commonly known as HMPU-PU, and it is a pyrimidine-based urea derivative. This compound has been synthesized using various methods, and it has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of HMPU-PU involves the inhibition of a specific protein kinase by binding to its ATP-binding site. This prevents the kinase from phosphorylating its substrates, which leads to downstream effects on various cellular processes. The exact mechanism of binding and inhibition is still under investigation, but it is believed to involve hydrogen bonding and hydrophobic interactions between the compound and the kinase.
Biochemical and Physiological Effects:
HMPU-PU has been shown to have various biochemical and physiological effects. In cellular assays, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to affect the differentiation of stem cells into specific cell types. In animal models, HMPU-PU has been shown to have anti-inflammatory effects and protect against ischemic injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HMPU-PU in lab experiments is its specificity for a specific protein kinase. This allows for precise investigation of the role of this kinase in various biological systems. However, one limitation is that the compound may have off-target effects on other proteins and enzymes, which can complicate the interpretation of results. Additionally, the compound may have limited solubility and stability, which can affect its efficacy and reproducibility.
Direcciones Futuras
There are several future directions for the study of HMPU-PU. One direction is to investigate the potential therapeutic applications of the compound in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Another direction is to optimize the synthesis and formulation of the compound to improve its solubility, stability, and bioavailability. Additionally, further studies are needed to investigate the specificity and selectivity of the compound for its target kinase, as well as its potential off-target effects on other proteins and enzymes.
Métodos De Síntesis
The synthesis of HMPU-PU has been reported in several studies. One of the most common methods involves the reaction of 4-(2-methoxyethoxy)pyrimidine-2-amine with (S)-tert-butyl 3-hydroxy-3-methylbutanoate in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with urea to obtain HMPU-PU. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
Aplicaciones Científicas De Investigación
HMPU-PU has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes HMPU-PU a valuable tool for studying the role of this kinase in different biological systems. Additionally, HMPU-PU has been used as a chemical probe to investigate the function of other proteins and enzymes in various signaling pathways.
Propiedades
IUPAC Name |
1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4/c1-9(2)10(8-18)15-13(19)17-12-14-5-4-11(16-12)21-7-6-20-3/h4-5,9-10,18H,6-8H2,1-3H3,(H2,14,15,16,17,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNCKENLUBJSMY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)NC1=NC=CC(=N1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)NC1=NC=CC(=N1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-2-[4-[(1R,2R)-1,2-dimethylcyclopropyl]sulfonylpiperazin-1-yl]-2-oxoacetamide](/img/structure/B7354534.png)
![ethyl 3-[cyclopropyl-[(1S,2S)-1,2-dimethylcyclopropyl]sulfonylamino]propanoate](/img/structure/B7354537.png)
![(1R,2R)-1,2-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]cyclopropane-1-sulfonamide](/img/structure/B7354545.png)
![N-[(1S)-1-phenylethyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanesulfonamide](/img/structure/B7354548.png)
![N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide](/img/structure/B7354552.png)
![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B7354577.png)
![6-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354586.png)

![(3R,5S)-1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol](/img/structure/B7354597.png)


![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)